Sulfoglycolithocholate(2-) is a significant compound in the realm of biochemistry, particularly in the context of bile acids and their derivatives. It is a sulfate derivative of glycolithocholic acid, which plays a crucial role in lipid digestion and absorption. The compound is classified as a steroid sulfate and is recognized for its biological importance in various metabolic pathways.
Sulfoglycolithocholate(2-) can be derived from the metabolism of bile acids, specifically from glycolithocholic acid, through sulfation processes that occur in the liver. This compound is often found in biological fluids such as bile and serum, reflecting its role in digestion and metabolism.
Sulfoglycolithocholate(2-) belongs to the class of bile acids and their derivatives. It is categorized under steroid sulfates due to its structural characteristics and functional groups. This classification highlights its relevance in both physiological and pathological contexts.
The synthesis of Sulfogylolithocholate(2-) primarily involves biochemical processes, particularly sulfation reactions catalyzed by sulfotransferase enzymes. These enzymes transfer sulfate groups from donor molecules (such as adenosine 3'-phosphate 5'-phosphosulfate) to hydroxyl groups on glycolithocholic acid.
The molecular formula for Sulfogylolithocholate(2-) is . Its structure consists of a steroid backbone with hydroxyl groups and a sulfate group attached, which are critical for its biological activity.
Sulfoglycolithocholate(2-) participates in several biochemical reactions:
The reactions involving Sulfogylolithocholate(2-) are primarily enzymatic and include:
Sulfoglycolithocholate(2-) acts primarily as an emulsifying agent in the digestive system. It aids in the solubilization of dietary fats, enabling their absorption through intestinal epithelial cells.
Sulfoglycolithocholate(2-) has several applications in scientific research:
Sulfoglycolithocholate(2−) (SGLC) arises from the sulfonation of glycolithocholic acid, a secondary bile acid. This transformation is catalyzed by hepatic sulfotransferases (SULTs), which transfer a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl group of glycolithocholate. The reaction proceeds via nucleophilic attack, where the hydroxyl oxygen of glycolithocholate attacks the sulfur atom of PAPS, forming a sulfate ester and releasing 3',5'-adenosine diphosphate (PAP) [3] [9]. This process converts the monovalent bile acid into a dianionic species (charge: 2−) due to the ionization of both the sulfate and carboxylate groups at physiological pH [1].
The electrophilic activation of sulfur is central to this reaction. While industrial sulfonation often uses SO₃ or oleum (SO₃/H₂SO₄) to generate reactive electrophiles like HSO₃⁺ [6], biological systems employ PAPS as a "sulfonate reservoir." PAPS synthesis involves ATP sulfurylase and APS kinase, which activate inorganic sulfate for enzymatic transfer [3] [9].
Table 1: Key Enzymes in SGLC Biosynthesis
Enzyme | Gene | Subcellular Location | Primary Substrate | Product |
---|---|---|---|---|
SULT2A1 | SULT2A1 | Cytosol | Glycolithocholate | SGLC(2−) |
PAPS synthase | PAPSS2 | Nucleus/Cytosol | Inorganic sulfate | PAPS |
Bile acid CoA ligase | SLC27A5 | Endoplasmic reticulum | Cholic acid | Cholyl-CoA |
The SULT2 family (specifically SULT2A1 and SULT2B1 isoforms) governs the sulfonation of bile acids. SULT2A1, a hydroxysteroid sulfotransferase, exhibits broad specificity for 3α-/7α-hydroxyl groups of bile acids, including glycolithocholate [5] [9]. Structural studies reveal that SULTs possess a conserved PAPS-binding pocket and a hydrophobic substrate-binding domain. The catalytic histidine residue (His⁹⁹ in human SULT2A1) deprotonates the bile acid hydroxyl group, enhancing its nucleophilicity for PAPS attack [9].
The dianionic character of SGLC(2−) significantly alters its physiological behavior:
Table 2: Charge Distribution in SGLC(2−)
Group | Ionizable Site | pKa | Charge (pH 7.4) |
---|---|---|---|
Carboxylate | C-24 | ~4.5 | −1 |
Sulfate | C-3 | <2.0 | −1 |
Net Charge | −2 |
Genetic variations in SULT2A1 (e.g., rs11569646) reduce SGLC(2−) synthesis efficiency, correlating with intrahepatic cholestasis in clinical cohorts [3] [10].
Bile acid sulfonation pathways exhibit marked interspecies divergence:
Developmental regulation further distinguishes species. In humans, fetal livers express SULT1C4 and SULT1E1, which sulfonate lithocholate but decline postnatally. Adult-predominant SULT2A1 emerges after infancy [10]. Conversely, rodents maintain low Sult2a1 expression throughout life, relying on UDP-glucuronosyltransferases for bile acid detoxification.
Table 3: Species-Specific Sulfonation Efficiency
Species | SULT Ortholog | Activity (nmol/min/mg) | Primary Bile Acid Conjugate |
---|---|---|---|
Human | SULT2A1 | 8.7 ± 1.2* | Sulfoglycolithocholate(2−) |
Rhesus macaque | SULT2A1 | 7.9 ± 0.9* | Sulfoglycolithocholate(2−) |
Mouse | Sult2a1 | 0.8 ± 0.1* | Tauro-β-muricholate |
Rat | Sult2a1 | 0.7 ± 0.2* | Taurocholate |
Mean ± SD, in vitro microsomal assays, pH 7.4, 37°C [6] [10] |
Evolutionary pressures likely shaped these differences: primates' high-fiber diets necessitate efficient detoxification of hydrophobic bile acids (e.g., deoxycholate), while carnivores/rodents encounter fewer lithocholate derivatives.
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